4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile is an organic compound characterized by the presence of an imine group (C=N) and a benzonitrile group (C≡N). This compound is notable for its unique structure, which includes a long octyl chain attached to the phenyl ring, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-octylaniline and 4-formylbenzonitrile. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can interact with nucleophiles, while the aromatic rings can participate in π-π interactions. These interactions can influence various biological pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Methylphenyl)imino]methyl}benzonitrile
- 4-{[(4-ethoxyphenyl)imino]methyl}benzonitrile
- 4-{[(4-fluorophenyl)imino]methyl}benzonitrile
Uniqueness
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields.
Properties
CAS No. |
34572-35-5 |
---|---|
Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[(4-octylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2/c1-2-3-4-5-6-7-8-19-13-15-22(16-14-19)24-18-21-11-9-20(17-23)10-12-21/h9-16,18H,2-8H2,1H3 |
InChI Key |
CAFCINZPMOGAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.